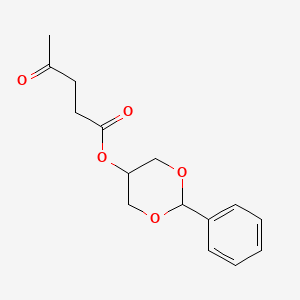
(2R)-2-Aminoocta-4,7-dien-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-Aminoocta-4,7-dien-1-ol is an organic compound with a unique structure characterized by an amino group attached to the second carbon of an octadiene chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Aminoocta-4,7-dien-1-ol can be achieved through several methods. One common approach involves the asymmetric reduction of a precursor compound, such as an octadienone, using a chiral catalyst. The reaction conditions typically include a solvent like ethanol or methanol, and the process is carried out at a controlled temperature to ensure the desired stereochemistry.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems. The process would likely be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-2-Aminoocta-4,7-dien-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, yielding saturated derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Applications De Recherche Scientifique
Chemistry
In chemistry, (2R)-2-Aminoocta-4,7-dien-1-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions and metabolic pathways. Its structural features make it a valuable tool for probing the mechanisms of various biological processes.
Medicine
In medicine, this compound has potential therapeutic applications. It can be used as a precursor for the synthesis of pharmaceutical agents with anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In the industrial sector, this compound can be utilized in the production of specialty chemicals, polymers, and other materials with specific properties.
Mécanisme D'action
The mechanism by which (2R)-2-Aminoocta-4,7-dien-1-ol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the diene structure allows for π-π interactions with aromatic residues. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2R)-2-Aminoocta-4,7-dien-1-ol can be compared with other amino alcohols such as (2R)-2-Aminooctanol and (2R)-2-Aminoocta-4-en-1-ol.
- These compounds share similar structural features but differ in the degree of unsaturation and the position of double bonds.
Uniqueness
The uniqueness of this compound lies in its specific diene structure, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications that require precise control over molecular interactions and reactivity.
Propriétés
Numéro CAS |
857906-87-7 |
|---|---|
Formule moléculaire |
C8H15NO |
Poids moléculaire |
141.21 g/mol |
Nom IUPAC |
(2R)-2-aminoocta-4,7-dien-1-ol |
InChI |
InChI=1S/C8H15NO/c1-2-3-4-5-6-8(9)7-10/h2,4-5,8,10H,1,3,6-7,9H2/t8-/m1/s1 |
Clé InChI |
IWZUWKTVSCPKIJ-MRVPVSSYSA-N |
SMILES isomérique |
C=CCC=CC[C@H](CO)N |
SMILES canonique |
C=CCC=CCC(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-Methylbenzene-1-sulfonyl)amino]octyl propanoate](/img/structure/B14188732.png)

![4-[(E)-(4-{[10-(4-Aminophenoxy)decyl]oxy}phenyl)diazenyl]benzonitrile](/img/structure/B14188746.png)

![1-(4-Fluorophenyl)-2-{[(1S)-1-phenylethyl]amino}ethan-1-one](/img/structure/B14188763.png)



![Benzyl 2-methyl-2-[(pyridin-2-yl)oxy]propanoate](/img/structure/B14188789.png)



![1H-Indene, 6-(4-ethenylphenyl)-3-[2-(1H-inden-3-yl)ethyl]-](/img/structure/B14188821.png)
